molecular formula C9H12ClN5 B2715316 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride CAS No. 2344678-30-2

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2715316
CAS No.: 2344678-30-2
M. Wt: 225.68
InChI Key: ZFYYELYYGOGYMS-UHFFFAOYSA-N
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Description

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride is a chemical compound known for its unique structure, which includes a phenyl group and a tetrazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride typically involves the reaction of phenylacetonitrile with sodium azide and triethyl orthoformate to form the tetrazole ring. The resulting intermediate is then reduced and reacted with hydrochloric acid to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride can be compared with similar compounds such as:

    Phenyl (2H-tetrazol-5-yl)methanamine hydrochloride: Similar structure but different substitution pattern.

    (3-Methoxyphenyl) (2H-tetrazol-5-yl)methanamine hydrochloride: Contains a methoxy group, which can alter its chemical and biological properties.

    (2,4-Difluorophenyl) (1H-tetrazol-5-yl)methanamine hydrochloride: Fluorine substitution can enhance stability and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

1-phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c10-8(6-9-11-13-14-12-9)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYYELYYGOGYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NNN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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